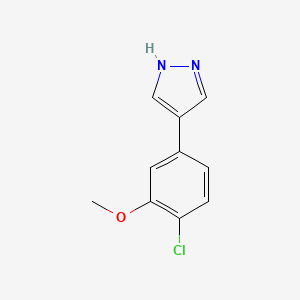

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

The synthesis of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is isolated by filtration, washed, and recrystallized to obtain pure this compound .

Análisis De Reacciones Químicas

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole exhibits potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro tests showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5o | MCF-7 | 0.08 | Tubulin polymerization inhibition |

| 5o | SiHa | 0.15 | Tubulin polymerization inhibition |

| 5o | PC-3 | 0.10 | Tubulin polymerization inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from this pyrazole have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a study reported that certain derivatives exhibited comparable anti-inflammatory activity to established drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of aromatic compounds . This method has been utilized to create derivatives with enhanced biological activity.

Table 3: Synthesis Methods and Yields

| Method | Yield (%) | Comments |

|---|---|---|

| Vilsmeier-Haack | 48 | Effective for formylation |

| Condensation Reaction | 65 | High yield for substituted pyrazoles |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of a series of triarylpyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound displayed significant antiproliferative activity, leading to further exploration in clinical settings .

Case Study 2: Anti-inflammatory Evaluation

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in vivo. The findings suggested that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects .

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds such as:

4-Chloro-3-methoxyphenylboronic acid: This compound shares the chloro and methoxy substituents but differs in its boronic acid functional group.

4-Chloro-3,4’-dimethoxybenzophenone: This compound has a similar chloro and methoxy substitution pattern but features a benzophenone core instead of a pyrazole ring.

The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting important data tables and case studies.

Chemical Structure and Synthesis

The compound this compound has a distinctive structure characterized by a pyrazole ring substituted with a chloromethoxy phenyl group. The synthesis typically involves the reaction of appropriate phenolic and pyrazole precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of different solvents and catalytic systems.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Notably, one study demonstrated that related pyrazole compounds exhibited significant inhibitory effects on glioblastoma cell lines. The compound was shown to inhibit kinase AKT2/PKBβ, a critical pathway in glioma malignancy, suggesting its potential as a therapeutic agent against this aggressive cancer type .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4j (related) | Glioblastoma | <10 | AKT2/PKBβ inhibition |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. One study reported that certain pyrazole compounds exhibited significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess valuable anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Comparison

| Compound | % Inhibition of Edema | Reference Drug Comparison |

|---|---|---|

| 6b (related) | 85.23 ± 1.92 | Indomethacin (72.99%) |

| This compound | TBD | TBD |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance, the inhibition of AKT2/PKBβ signaling is particularly relevant in cancer therapy, as this pathway is often dysregulated in tumor cells. The compound may also modulate inflammatory pathways, although further studies are needed to elucidate the precise mechanisms involved.

Case Study: Glioblastoma Treatment

A significant case study examined the effects of related pyrazole compounds on glioblastoma stem cells. The study found that these compounds inhibited neurosphere formation and induced apoptosis in cancer cells while showing minimal toxicity to non-cancerous cells . This highlights the therapeutic potential of pyrazole derivatives in targeting malignant tumors effectively.

Research Findings: Structure-Activity Relationships

Research has also focused on understanding the structure-activity relationships (SAR) of pyrazole derivatives. It was observed that electron-donating groups, such as methoxy substituents, enhance biological activity compared to electron-withdrawing groups . This insight is crucial for the design of more potent analogs.

Propiedades

IUPAC Name |

4-(4-chloro-3-methoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODQJWDEFYSXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.